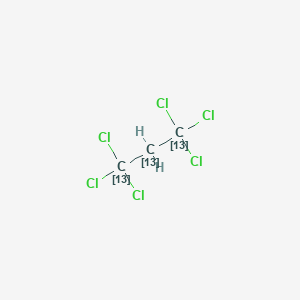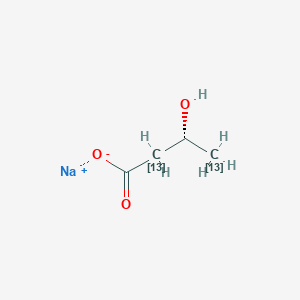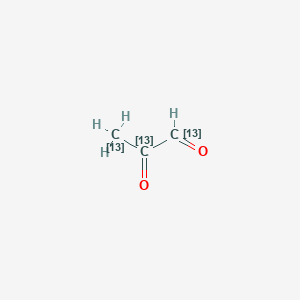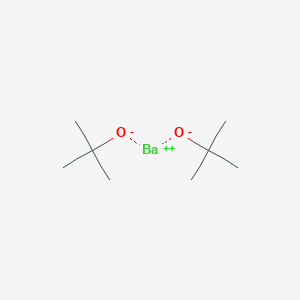
(R)-1-FMOC-3-hydroxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-FMOC-3-hydroxypiperidine is a chiral piperidine derivative that is commonly used in organic synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-FMOC-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-hydroxypiperidine.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.
FMOC Protection: The nitrogen atom of the piperidine ring is then protected with the FMOC group using FMOC chloride in the presence of a base such as sodium carbonate.
Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, ®-1-FMOC-3-hydroxypiperidine.
Industrial Production Methods
Industrial production of ®-1-FMOC-3-hydroxypiperidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-FMOC-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in pyridine.
Major Products Formed
Oxidation: Formation of ®-1-FMOC-3-piperidone.
Reduction: Regeneration of ®-1-FMOC-3-hydroxypiperidine.
Substitution: Formation of ®-1-FMOC-3-tosyloxypiperidine.
科学的研究の応用
®-1-FMOC-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of ®-1-FMOC-3-hydroxypiperidine primarily involves its role as a protecting group in organic synthesis. The FMOC group protects the nitrogen atom of the piperidine ring, preventing unwanted reactions during synthetic processes. The hydroxyl group can participate in various chemical reactions, allowing for the introduction of different functional groups. The FMOC group can be removed under mild basic conditions, revealing the free amine for further functionalization.
類似化合物との比較
Similar Compounds
(S)-1-FMOC-3-hydroxypiperidine: The enantiomer of ®-1-FMOC-3-hydroxypiperidine, differing in the spatial arrangement of the hydroxyl group.
1-FMOC-4-hydroxypiperidine: A similar compound with the hydroxyl group at the fourth position of the piperidine ring.
1-FMOC-3-aminopiperidine: A compound with an amino group instead of a hydroxyl group at the third position.
Uniqueness
®-1-FMOC-3-hydroxypiperidine is unique due to its specific chiral configuration and the presence of both the FMOC protecting group and the hydroxyl group. This combination allows for selective reactions and functionalizations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (3R)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 |
InChIキー |
UPMBUSIITKEKOM-CQSZACIVSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


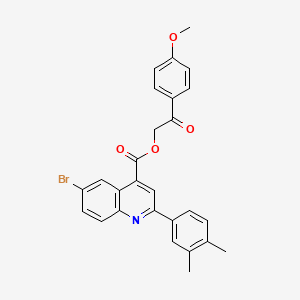

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
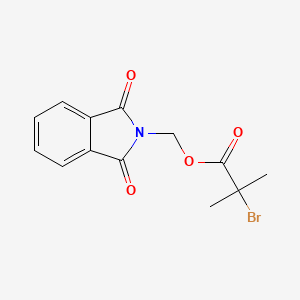
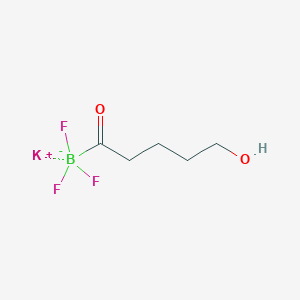
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)


